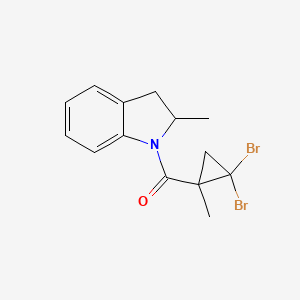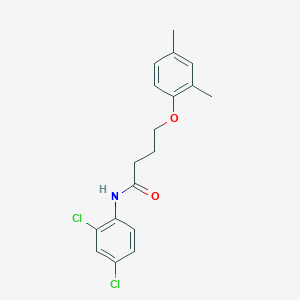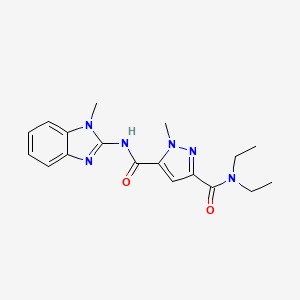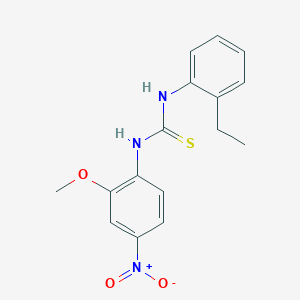
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
The compound (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic molecule that features a cyclopropyl ring substituted with two bromine atoms and a methyl group, as well as an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Bromination: The cyclopropyl ring is then brominated using bromine or a brominating agent under controlled conditions to introduce the dibromo substituents.
Indole Synthesis: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: Finally, the cyclopropyl and indole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and DNA. The bromine atoms may enhance the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,3-dihydro-1H-indole: A simpler indole derivative with potential biological activities.
2,2-dibromo-1-methylcyclopropane: A compound with a similar cyclopropyl ring but lacking the indole moiety.
Uniqueness
- The combination of a dibromo-substituted cyclopropyl ring and an indole moiety makes (2,2-dibromo-1-methylcyclopropyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone unique. This structure may confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO/c1-9-7-10-5-3-4-6-11(10)17(9)12(18)13(2)8-14(13,15)16/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMZJPCKOIHKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3(CC3(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE](/img/structure/B4535717.png)
![3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B4535719.png)
![3-[(3-CHLOROPHENYL)METHYL]-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4535727.png)


![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide](/img/structure/B4535743.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide](/img/structure/B4535766.png)

![3-[4-(2,4-dichloro-6-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4535773.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea](/img/structure/B4535784.png)
![2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4535795.png)

